molecular formula C9H14 B3343431 Santene CAS No. 529-16-8

Santene

Cat. No. B3343431
Key on ui cas rn: 529-16-8
M. Wt: 122.21 g/mol
InChI Key: LSIXBBPOJBJQHN-UHFFFAOYSA-N
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Patent
US06841713B2

Procedure details

The method of the invention to give the bicyclo[2.2.1]heptane derivatives in one step comprises reacting 2-butene with cyclopentadiene in the presence of an isomerization catalyst for simultaneous isomerization to give 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7]C(C[CH2:6]1)[CH2:3][CH2:2]2.[CH3:8][CH:9]=[CH:10][CH3:11].[CH:12]1[CH2:16]C=[CH:14][CH:13]=1>>[CH2:8]=[C:9]1[CH:2]([CH3:3])[CH:1]2[CH2:7][CH:10]1[CH2:11][CH2:6]2.[CH3:8][C:9]1[CH:12]2[CH2:16][CH:11]([C:10]=1[CH3:1])[CH2:14][CH2:13]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCC(CC1)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C1C2CCC(C1C)C2
Name
Type
product
Smiles
CC=1C2CCC(C1C)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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